

# DL-Adrenaline material safety data sheet (MSDS) information

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Compound of Interest				
Compound Name:	DL-Adrenaline			
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# DL-Adrenaline: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the material safety data for **DL-Adrenaline**, also known as DL-Epinephrine. It is intended to be a technical resource for individuals involved in the research, development, and handling of this compound. This guide covers critical safety information, toxicological data, handling procedures, and the biochemical mechanisms of action.

## **Chemical and Physical Properties**

**DL-Adrenaline** is a synthetic form of epinephrine, a hormone and neurotransmitter. It is a white to off-white or light brown powder.[1][2] It is sparingly soluble in water and alcohol.[1] Due to its sensitivity to light, heat, and air, it should be stored in a cool, dark place.[1][3][4]



Property	Value	Source
Chemical Name	4-[1-hydroxy-2- (methylamino)ethyl]benzene- 1,2-diol	[5]
Synonyms	DL-Epinephrine, (±)- Adrenaline, Racepinephrine	[5][6][7]
CAS Number	329-65-7	[2][6]
Molecular Formula	С9Н13NО3	[2][3][5]
Molecular Weight	183.21 g/mol	[2][5]
Appearance	White to light brown powder	[1][2][8]
Melting Point	196 - 198 °C	[2]
Storage Temperature	2 - 8 °C, Refrigerated	[1][2][3]

# **Toxicological Data**

**DL-Adrenaline** is classified as a toxic compound and should be handled with care. It can be toxic if ingested, inhaled, or absorbed through the skin.[3][6][7] Overexposure can lead to serious illness or death.[3]

Value	Species	Route of Administration	Source
0.07 mg/kg	Rat	Intravenous	[3]
7.8 mg/kg	Mouse	Intraperitoneal	[3]
3.4 mg/kg	Mouse	Intravenous	[3]
90 mg/kg	Mouse	Oral	[7]
30 mg/kg	Rat	Oral	[8]
50 mg/kg	Mouse	Oral	[8]
62 mg/kg	Rat	Dermal	[9]
	0.07 mg/kg 7.8 mg/kg 3.4 mg/kg 90 mg/kg 30 mg/kg 50 mg/kg	0.07 mg/kg Rat 7.8 mg/kg Mouse 3.4 mg/kg Mouse 90 mg/kg Mouse 30 mg/kg Rat 50 mg/kg Mouse	ValueSpeciesAdministration0.07 mg/kgRatIntravenous7.8 mg/kgMouseIntraperitoneal3.4 mg/kgMouseIntravenous90 mg/kgMouseOral30 mg/kgRatOral50 mg/kgMouseOral



LD<sub>50</sub> (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

## **Hazard Identification and First Aid**

**DL-Adrenaline** is a hazardous substance that can cause skin, eye, and respiratory irritation.[3] [7] It may also have teratogenic effects.[3]

#### **Hazard Statements:**

- H301+H311: Toxic if swallowed or in contact with skin.[7][10]
- H315: Causes skin irritation.[1][7]
- H319: Causes serious eye irritation.[1][7]
- H335: May cause respiratory irritation.[1][7]

#### First Aid Procedures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3]
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
- Ingestion: Do NOT induce vomiting. If swallowed, seek medical advice immediately and show the container or label.[6]

## Handling, Storage, and Spill Management

Handling: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3] Avoid dust formation.[6] Do not ingest or inhale.[3] Avoid contact with eyes, skin, and clothing.[3] Wear appropriate personal protective equipment, including a lab coat, splash goggles, a dust respirator, and gloves.[3][8]



Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][11] Keep refrigerated at 2-8°C.[1][2][3] Protect from light and heat.[3][8] Store away from incompatible materials such as oxidizing agents and acids.[3]

Spill Management: In case of a spill, stop the leak if it can be done without risk.[3] Do not touch the spilled material.[3] Use a water spray to reduce vapors.[3] Prevent entry into sewers or confined areas.[3] Eliminate all ignition sources.[3] Sweep up and shovel into suitable containers for disposal.[6]

## **Experimental Protocols**

The toxicological data presented in this guide are determined through standardized experimental protocols. The following are representative methodologies based on OECD guidelines for acute toxicity testing.

# Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

Objective: To determine the oral median lethal dose (LD50) of a substance.

#### Methodology:

- Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[7]
- Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is provided ad libitum.
- Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).[7] The dose is administered in a single gavage using a stomach tube.[2]
- Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing depends on the outcome of the previous dose.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2]



• Data Analysis: The LD50 is calculated based on the mortality data at different dose levels.

# Acute Dermal Toxicity (LD<sub>50</sub>) Determination (Based on OECD Guideline 402)

Objective: To assess the potential for a substance to cause toxicity when applied to the skin.

### Methodology:

- Animal Selection: Healthy young adult animals (commonly rats or rabbits) with intact skin are used.[12]
- Preparation of Skin: The fur on the dorsal area of the trunk is clipped or shaved 24 hours before the test.[12]
- Application of Test Substance: The substance is applied uniformly over a specific area of the skin and held in contact with a porous gauze dressing for 24 hours.[12][13]
- Observation: Animals are observed for signs of skin irritation (erythema, edema), systemic toxicity, and mortality for 14 days.[12]
- Data Analysis: The dermal LD<sub>50</sub> is determined from the mortality rates at different dose levels.

## **Mechanism of Action and Signaling Pathways**

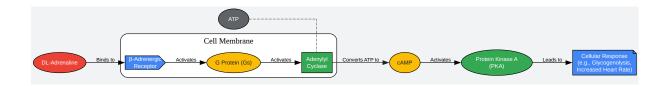
**DL-Adrenaline** exerts its effects by acting as a non-selective agonist of adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[14][15] These receptors are broadly classified into alpha ( $\alpha$ ) and beta ( $\beta$ ) types, each with subtypes.[15]

## **Beta-Adrenergic Receptor Signaling**

Activation of  $\beta$ -adrenergic receptors ( $\beta_1$ ,  $\beta_2$ , and  $\beta_3$ ) typically leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[16][17] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to a cellular response. In the heart, this increases heart rate and contractility.



[14] In the liver and muscle, it stimulates glycogenolysis (the breakdown of glycogen to glucose).[18]



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Beta-Adrenergic Signaling Pathway

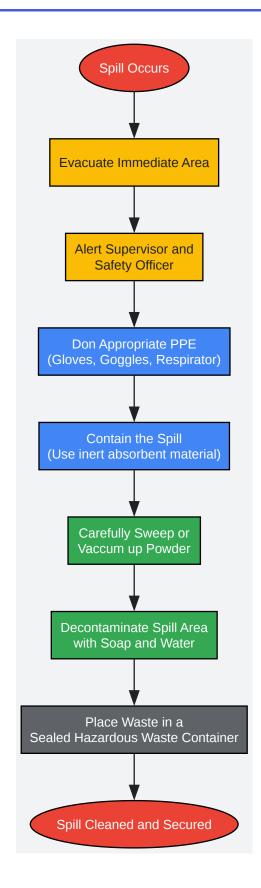
## **Alpha-1 Adrenergic Receptor Signaling**

Stimulation of  $\alpha_1$ -adrenergic receptors activates a different G protein (Gq), which in turn activates phospholipase C (PLC).[19][20] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[19] IP<sub>3</sub> triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[19] This pathway is involved in smooth muscle contraction, such as vasoconstriction.[18]









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